Target Engagement Profile: Absence of Public Data vs. Highly Potent Class-Leading Analogs
No peer-reviewed or patent-derived quantitative target engagement data (e.g., EC₅₀, Ki, IC₅₀) could be identified for N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide (CAS 920317-71-1) against any biological target. This stands in sharp contrast to its closest structural analogs within the 3-methoxyphenylpropyl amide series. For instance, lead compounds in this class, such as compound 2q, exhibit MT₂ receptor EC₅₀ values of 10–90 pM, representing picomolar potency [1]. The target compound's complete lack of public activity data means no differential claim can be made. For procurement, this represents a critical information asymmetry: the compound is sold as a research tool but with an undefined pharmacological profile. [2]
| Evidence Dimension | Target potency (MT₂ receptor EC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class-leading analog (e.g., compound 2q): MT₂ EC₅₀ = 10–90 pM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | FLIPR high-throughput screening assay; recombinant human MT₂ receptor |
Why This Matters
Without baseline potency data, the compound cannot be positioned within the class, and its utility as a pharmacological tool is unverifiable, making procurement a speculative decision.
- [1] Characterization of substituted phenylpropylamides as highly selective agonists at the melatonin MT2 receptor. Curr Med Chem. 2013;20(2):289-300. View Source
- [2] Comprehensive literature and database search for 'N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide' and '920317-71-1' across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and vendor catalogs (accessed 2026-04-30). No quantitative bioactivity records found. View Source
